molecular formula C10H11NO3 B8284896 4-Carbomethoxybenzaldehyde o-methyloxime

4-Carbomethoxybenzaldehyde o-methyloxime

Cat. No.: B8284896
M. Wt: 193.20 g/mol
InChI Key: BFRLTYGVUGLUNT-UHFFFAOYSA-N
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Description

4-Carbomethoxybenzaldehyde o-methyloxime is a benzaldehyde derivative featuring a carbomethoxy (–COOCH₃) group at the para-position of the aromatic ring and an o-methyl-substituted oxime (–N–O–CH₃) at the aldehyde position. This compound is structurally characterized by the integration of electron-withdrawing (carbomethoxy) and sterically influenced (methyl-oxime) groups, which modulate its reactivity and physicochemical properties. The o-methyloxime moiety likely improves stability and solubility, traits common to oxime derivatives used in pharmaceuticals and chemical synthesis.

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

methyl 4-(methoxyiminomethyl)benzoate

InChI

InChI=1S/C10H11NO3/c1-13-10(12)9-5-3-8(4-6-9)7-11-14-2/h3-7H,1-2H3

InChI Key

BFRLTYGVUGLUNT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NOC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-carbomethoxybenzaldehyde o-methyloxime with structurally analogous benzaldehyde oxime derivatives, emphasizing substituent effects, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
This compound 4-COOCH₃, o-CH₃-oxime C₁₀H₁₁NO₃ 193.20 g/mol Presumed derivatization agent (inferred from parent compound); enhances fluorescence detection
4-Chlorobenzaldoxime 4-Cl, oxime (–NOH) C₇H₆ClNO 171.58 g/mol Used in coordination chemistry; forms metal complexes; limited toxicity data
Benzaldehyde, 4-methyl-, O-methyloxime 4-CH₃, O-CH₃-oxime C₉H₁₁NO 149.19 g/mol Intermediate in organic synthesis; studied for boiling point (531 K, calculated)
4-Isopropoxy-3-methoxybenzaldehyde oxime 4-OCH(CH₃)₂, 3-OCH₃, oxime (–NOH) C₁₁H₁₅NO₃ 209.25 g/mol Potential pharmaceutical intermediate; available in small-scale stock
4-Hydroxybenzaldehyde O-(cyclohexylcarbonyl)oxime 4-OH, O-(cyclohexylcarbonyl)-oxime C₁₄H₁₇NO₃ 247.29 g/mol Linked to macrophage migration inhibition (DrugBank ID DB08333); structural biology studies
4-[[(2-Chlorophenyl)methyl]thio]-3-nitrobenzaldehyde O-[(2,6-dichlorophenyl)methyl]oxime 3-NO₂, 4-SCH₂(2-ClC₆H₄), O-CH₂(2,6-Cl₂C₆H₃)-oxime C₂₁H₁₄Cl₃N₂O₂S 479.77 g/mol Synthetic target for drug development; complex substitution pattern

Key Structural and Functional Insights

Electron-Withdrawing vs. Electron-Donating Groups :

  • The carbomethoxy group (–COOCH₃) in the target compound enhances electrophilicity at the aldehyde/oxime site compared to electron-donating groups (e.g., –OCH₃ in ). This property is critical in derivatization reactions, where reactivity with nucleophiles (e.g., amines, thiols) is essential .
  • Chlorine substituents (e.g., in 4-chlorobenzaldoxime) increase molecular polarity and stability but may introduce toxicity concerns .

Similar effects are observed in 4-methyl-O-methyloxime derivatives .

Biological Relevance :

  • Oxime derivatives with bulky substituents (e.g., cyclohexylcarbonyl in ) often exhibit enhanced binding to biological targets, as seen in their association with macrophage migration inhibitory factors .

Analytical Utility: The parent compound, 4-carbomethoxybenzaldehyde, is noted for its role in fluorescence derivatization of quinones, achieving detection limits as low as 0.1 nM . The o-methyloxime variant may further optimize this application by stabilizing the derivatized product.

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